molecular formula C9H9ClO4S2 B6204621 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride CAS No. 1556223-20-1

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B6204621
CAS No.: 1556223-20-1
M. Wt: 280.8 g/mol
InChI Key: ACPLAZBRSDJBMS-UHFFFAOYSA-N
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Description

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H9ClO4S2. This compound is characterized by the presence of a benzene ring substituted with both a cyclopropanesulfonyl group and a sulfonyl chloride group. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with cyclopropanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The separation and purification of the final product are typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other nucleophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like water or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a cyclopropanesulfonyl group.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyclopropanesulfonyl group.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a cyclopropanesulfonyl group.

Uniqueness

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct reactivity and steric properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the cyclopropane ring’s strain and reactivity are advantageous.

Properties

CAS No.

1556223-20-1

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

4-cyclopropylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-3-8(4-6-9)15(11,12)7-1-2-7/h3-7H,1-2H2

InChI Key

ACPLAZBRSDJBMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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